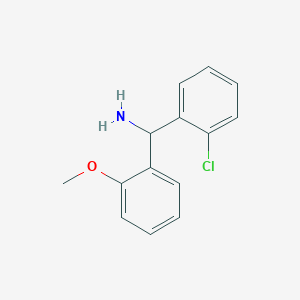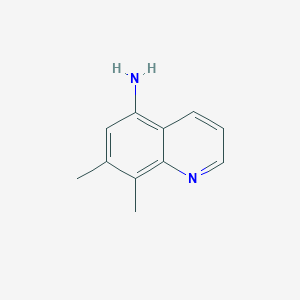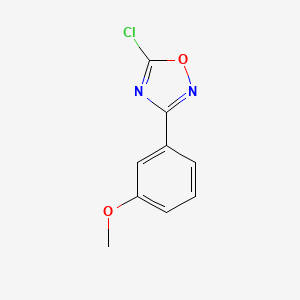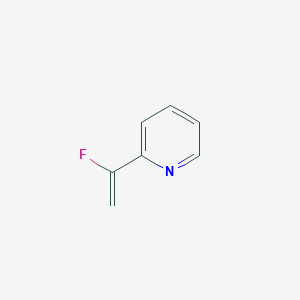
2-(1-Fluorovinyl)pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridines, including fluorinated pyridines, often involves reactions such as the Bohlmann-Rahtz Pyridine Synthesis and the Hantzsch Dihydropyridine (Pyridine) Synthesis . Fluorination of pyridine can be achieved using complex AlF3 and CuF2 at 450–500 °C .Molecular Structure Analysis
Pyridine is similar to benzene in its π electron structure. Each of the five sp2-hybridized carbons has a p orbital perpendicular to the plane of the ring, and each p orbital contains one π electron .Chemical Reactions Analysis
Pyridine derivatives, including fluorinated pyridines, have been shown to exhibit various biological activities, including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity, etc .Physical And Chemical Properties Analysis
The physical properties of pyridines are the consequence of a stable, cyclic, 6-π-electron, π-deficient, aromatic structure containing a ring nitrogen atom .Applications De Recherche Scientifique
-
Synthesis of 2-Pyridones
- Field : Organic Chemistry
- Application : 2-Pyridones and its derivatives have extensive applications in many fields such as biology, natural compounds, dyes, and fluorescent materials .
- Method : The synthetic methods of 2-pyridone have been extensively reviewed. These methods are classified into three classes including reactions based on pyridine rings, cyclization, and cycloaddition reactions .
- Results : A novel synthesis of amino-substituted-2-pyridone has been reported using palladium catalyst under microwave irradiation, producing 2-pyridones in good-to-high yields .
-
Fused Pyridine Derivatives
- Field : Drug Design and Medicinal Chemistry
- Application : Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry. The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
- Method : Various bioactivities of fused pyridine derivatives are categorized and summarized .
- Results : Fused pyridine heterocyclic ring derivatives are frequently used structures in drug research .
-
Synthesis of 2-(1-Fluorovinyl)pyridines
- Field : Organic Chemistry
- Application : A novel process involving Grignard-reagent-promoted desulfonylation/intramolecular coupling of readily available α-fluoro-α,β-unsaturated-(2-pyridyl)sulfones was realized that provided a series of polysubstituted 2-(1-fluorovinyl)pyridines .
- Method : The intrinsic coordination between pyridine and Mg (II) along with the “negative fluorine effect” of the substrates should play the key role for the smooth transformation in the absence of transition-metal catalysts .
- Results : This method provided a series of polysubstituted 2-(1-fluorovinyl)pyridines in good yields .
-
Fluorination of Pyridine
- Field : Organic Chemistry
- Application : Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
- Method : The reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .
- Results : The reaction resulted in the formation of 2-fluoropyridine and 2,6-difluoropyridine in yields 32 and 11 % accordingly .
-
Grignard-Reagent-Promoted Desulfonylation/Intramolecular Coupling
- Field : Organic Chemistry
- Application : A novel process involving Grignard-reagent-promoted desulfonylation/intramolecular coupling of readily available α-fluoro-α,β-unsaturated-(2-pyridyl)sulfones was realized that provided a series of polysubstituted 2-(1-fluorovinyl)pyridines .
- Method : The intrinsic coordination between pyridine and Mg (II) along with the “negative fluorine effect” of the substrates should play the key role for the smooth transformation in the absence of transition-metal catalysts .
- Results : This method provided a series of polysubstituted 2-(1-fluorovinyl)pyridines in good yields .
-
Synthesis of Biologically Active Molecule with 2-Pyridone Scaffold
- Field : Medicinal Chemistry
- Application : A group of researchers were seeking to design a structure with anti-thrombin activity. This goal led them to the molecule with 2-pyridone scaffold, which exhibited excellent activity as thrombin inhibitor, with satisfactory IC 5 index (about 0.02–2.5 μM) .
- Method : The synthetic methods of 2-pyridone have been extensively and comprehensively reviewed .
- Results : The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone .
Orientations Futures
Pyridine and its derivatives have been consistently incorporated in a diverse range of drug candidates approved by the FDA . In the next few years, a larger share of novel pyridine-based drug candidates is expected . This suggests that 2-(1-Fluorovinyl)pyridine and similar compounds may have potential applications in future drug discovery and development.
Propriétés
IUPAC Name |
2-(1-fluoroethenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN/c1-6(8)7-4-2-3-5-9-7/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYUCSDZZOWUIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Fluorovinyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



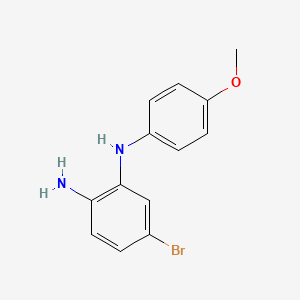
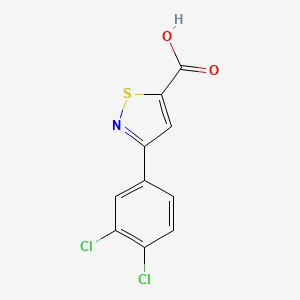
![{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1455810.png)
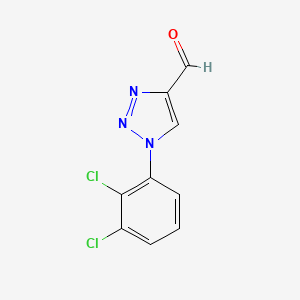

![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1455814.png)
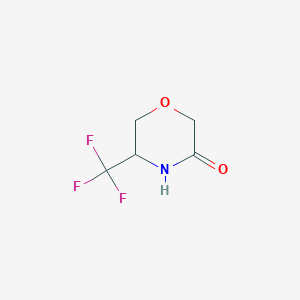
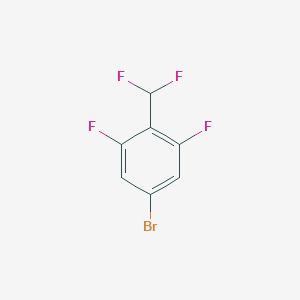
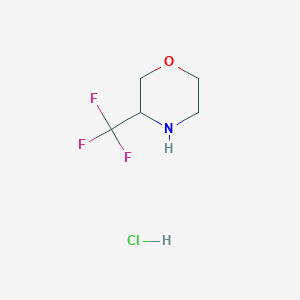
![2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B1455823.png)
![2-Chloro-1-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1455824.png)
